D-Trp8-SRIF-14 is classified as a peptide hormone analog, specifically a somatostatin analog. It is synthesized through solid-phase peptide synthesis methods, which allow for precise control over the sequence and configuration of amino acids. The compound is utilized extensively in biochemical research to study the structure-activity relationships of somatostatin and its receptors.
The synthesis of D-Trp8-SRIF-14 primarily employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
In industrial applications, automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for biological studies.
D-Trp8-SRIF-14 has a specific molecular structure that can be represented as follows:
This structure includes 14 amino acids with a unique disulfide bridge between cysteine residues, which contributes to its biological activity. The incorporation of D-tryptophan at position 8 alters the compound's conformational stability compared to its natural counterpart .
The molecular weight of D-Trp8-SRIF-14 is approximately 1,119.46 g/mol, which is consistent with its composition of amino acids .
D-Trp8-SRIF-14 can participate in various chemical reactions:
Major products from these reactions include oxindole derivatives from oxidation and modified peptides from substitution reactions.
D-Trp8-SRIF-14 functions by binding to somatostatin receptors, specifically subtypes SSTR2 and SSTR5, which are G-protein-coupled receptors. This binding inhibits the release of secondary hormones by lowering cyclic adenosine monophosphate (cAMP) levels and calcium influx in target cells. The action of this compound mimics natural somatostatin but with enhanced efficacy due to its structural modifications .
D-Trp8-SRIF-14 is typically presented as a white to off-white powder that is soluble in water and various organic solvents, making it suitable for laboratory applications.
The compound exhibits stability under physiological conditions, which is crucial for its biological activity. The presence of D-tryptophan enhances resistance to enzymatic degradation compared to L-tryptophan-containing peptides.
Relevant data regarding solubility, stability, and reactivity are critical for understanding its behavior in biological systems .
D-Trp8-SRIF-14 has several significant applications across various fields:
Somatotropin Release-Inhibiting Factor-14 (Somatostatin-14) is a 14-amino-acid cyclic peptide hormone (sequence: AGCKNFFWKTFTSC, disulfide bond: Cys³-Cys¹⁴) that serves as a master regulator of endocrine and exocrine secretion. Produced primarily in the hypothalamus, pancreas, and gastrointestinal tract, it exerts inhibitory effects on multiple physiological systems through G-protein-coupled somatostatin receptors (SSTR1-5) [3] [8]. Its principal actions include:
Table 1: Key Physiological Targets of Native Somatostatin-14
| Target System | Primary Effects | Receptor Subtypes Involved |
|---|---|---|
| Pituitary | Inhibition of growth hormone secretion | SSTR2, SSTR5 |
| Pancreas | Suppression of insulin and glucagon release | SSTR2, SSTR5 |
| Gastrointestinal Tract | Reduction of gastric acid, pepsin, and intestinal fluid secretion | SSTR2, SSTR3 |
| Nervous System | Modulation of neurotransmission; pain perception | SSTR1, SSTR2, SSTR4 |
Despite its broad physiological significance, native Somatostatin-14 faces critical limitations that restrict therapeutic utility:
These limitations catalyzed efforts to engineer analogs with enhanced metabolic stability, receptor selectivity, and conformational rigidity.
D-Trp⁸-Somatostatin-14 emerged in the late 1970s as a pivotal first-generation analog designed to address stability and potency issues. Key milestones include:
This analog became a template for later therapeutics (e.g., Octreotide, Pasireotide) and established the pharmacological validity of stereochemical modifications in peptide design.
Table 2: Comparative Properties of Native Somatostatin-14 vs. D-Trp⁸-Somatostatin-14
| Property | Native Somatostatin-14 | D-Trp⁸-Somatostatin-14 |
|---|---|---|
| Plasma Half-life | <3 minutes | 12–18 hours (murine models) |
| Growth Hormone Inhibition (IC₅₀) | ~15 nM | ~2.3–3.1 nM |
| SSTR2 Binding Affinity (IC₅₀) | ~7 nM | 1.8 nM |
| Enzymatic Degradation | High susceptibility | Resistant to trypsin-like proteases |
| Conformational Flexibility | Dynamic equilibrium | Stabilized β-hairpin |
The substitution of L-tryptophan with D-tryptophan at position 8 induces profound biochemical and pharmacological changes:
The structural consequences of this single residue change exemplify how stereochemistry can be exploited to transform peptide therapeutics.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: